molecular formula C14H11F2NO2S B14216450 N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 827308-35-0

N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B14216450
CAS No.: 827308-35-0
M. Wt: 295.31 g/mol
InChI Key: AARSYCMQVQVYNE-UHFFFAOYSA-N
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Description

N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C14H11F2NO2S. It is characterized by the presence of a difluorophenyl group and a sulfonamide group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 2,3-difluorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
  • N-[(3,4-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring can enhance its stability and binding affinity to molecular targets compared to other similar compounds.

Properties

CAS No.

827308-35-0

Molecular Formula

C14H11F2NO2S

Molecular Weight

295.31 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11F2NO2S/c1-10-5-7-12(8-6-10)20(18,19)17-9-11-3-2-4-13(15)14(11)16/h2-9H,1H3

InChI Key

AARSYCMQVQVYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C(=CC=C2)F)F

Origin of Product

United States

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